2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide is a chemical compound that belongs to the class of glycosyl azides It is characterized by the presence of a glucopyranosyl moiety that is tetra-acetylated, and a polyethylene glycol (PEG) chain linked to an azide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide typically involves the acetylation of beta-D-glucopyranose followed by the introduction of the PEG chain and the azide group. The process can be summarized in the following steps:
Acetylation: Beta-D-glucopyranose is reacted with acetic anhydride in the presence of a catalyst such as pyridine to yield 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranose.
PEGylation: The tetra-acetylated glucopyranose is then reacted with a PEG derivative, such as PEG3-amine, under conditions that promote the formation of a glycosidic bond.
Azidation: Finally, the PEGylated product is treated with sodium azide in an appropriate solvent to introduce the azide group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of automated reactors, continuous flow systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide undergoes various chemical reactions, including:
Click Chemistry: The azide group readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages.
Hydrolysis: The acetyl groups can be hydrolyzed under acidic or basic conditions to yield the free hydroxyl groups of the glucopyranose.
Substitution: The azide group can be substituted with other functional groups through Staudinger ligation or reduction to an amine.
Common Reagents and Conditions
CuAAC: Copper sulfate and sodium ascorbate are commonly used as catalysts in click chemistry reactions.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for deacetylation.
Substitution: Triphenylphosphine is used in Staudinger ligation, while reducing agents like lithium aluminum hydride are used for azide reduction.
Major Products
Triazoles: Formed through click chemistry.
Deacetylated Glucopyranosyl PEG: Formed through hydrolysis.
Aminated PEG: Formed through azide reduction.
Scientific Research Applications
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Employed in bioconjugation techniques to label biomolecules such as proteins and nucleic acids.
Medicine: Investigated for drug delivery systems due to its ability to form stable linkages with therapeutic agents.
Industry: Utilized in the production of functionalized materials and polymers.
Mechanism of Action
The primary mechanism of action of 2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide involves its participation in click chemistry reactions. The azide group reacts with alkynes in the presence of a copper catalyst to form triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material science applications. The PEG chain enhances the solubility and biocompatibility of the compound, while the glucopyranosyl moiety provides sites for further functionalization.
Comparison with Similar Compounds
Similar Compounds
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl isothiocyanate: Used for chiral derivatization and resolution of amino acids.
2,3,4,6-Tetra-O-benzyl-D-glucopyranose: Utilized in the synthesis of glycosylated compounds.
2-Acetamido-2-deoxy-beta-D-glucopyranosyl pentaacetate: Known for its applications in glycosylation reactions.
Uniqueness
2,3,4,6-Tetra-O-acetyl-beta-D-glucopyranosyl peg3-azide is unique due to its combination of a glucopyranosyl moiety, a PEG chain, and an azide group. This structure allows it to participate in a wide range of chemical reactions, particularly click chemistry, and makes it highly versatile for applications in bioconjugation, drug delivery, and material science.
Properties
IUPAC Name |
[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O12/c1-12(24)31-11-16-17(32-13(2)25)18(33-14(3)26)19(34-15(4)27)20(35-16)30-10-9-29-8-7-28-6-5-22-23-21/h16-20H,5-11H2,1-4H3/t16-,17-,18+,19-,20-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLTVNCZYHKTWGV-OUUBHVDSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OCCOCCOCCN=[N+]=[N-])OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.